molecular formula C17H18ClNO2 B13913490 7-{[(2-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine

7-{[(2-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine

Cat. No.: B13913490
M. Wt: 303.8 g/mol
InChI Key: IODAIYCSOPDXPJ-UHFFFAOYSA-N
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Description

7-{[(2-chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a synthetic compound with the molecular formula C₁₇H₁₈ClNO₂•HCl and a molecular weight of 340.24 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes a benzoxazepine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[(2-chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves the following steps:

    Formation of the Benzoxazepine Ring: The initial step involves the formation of the benzoxazepine ring system. This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorobenzyl Group: The 2-chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the benzoxazepine intermediate.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters such as temperature, solvent choice, and reaction time are carefully controlled.

Chemical Reactions Analysis

Types of Reactions

7-{[(2-chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-{[(2-chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-{[(2-chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 7-{[(2-bromobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
  • 7-{[(2-fluorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
  • 7-{[(2-methylbenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Uniqueness

What sets 7-{[(2-chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride apart is its specific chlorobenzyl group, which imparts unique chemical and biological properties. This makes it particularly valuable in research focused on enzyme inhibition and protein interactions.

Properties

Molecular Formula

C17H18ClNO2

Molecular Weight

303.8 g/mol

IUPAC Name

7-[(2-chlorophenyl)methoxymethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine

InChI

InChI=1S/C17H18ClNO2/c18-16-4-2-1-3-14(16)12-20-11-13-5-6-17-15(9-13)10-19-7-8-21-17/h1-6,9,19H,7-8,10-12H2

InChI Key

IODAIYCSOPDXPJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(CN1)C=C(C=C2)COCC3=CC=CC=C3Cl

Origin of Product

United States

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